N-(quinolin-4-yl)furan-2-carboxamide
Description
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-quinolin-4-ylfuran-2-carboxamide |
InChI |
InChI=1S/C14H10N2O2/c17-14(13-6-3-9-18-13)16-12-7-8-15-11-5-2-1-4-10(11)12/h1-9H,(H,15,16,17) |
InChI Key |
ANWXXPMEPUOPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Furoyl Chloride
Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux to yield 2-furoyl chloride. The mechanism proceeds via nucleophilic attack by the carboxylic acid on SOCl₂, forming a chlorosulfite intermediate that decomposes to release SO₂ and HCl. Key conditions include:
Coupling with 4-Aminoquinoline
2-Furoyl chloride reacts with 4-aminoquinoline in the presence of a base to form the target amide. Common bases include triethylamine (Et₃N) or potassium carbonate (K₂CO₃):
Procedure :
- Dissolve 4-aminoquinoline (1 eq) in anhydrous DCM or ethyl acetate.
- Add 2-furoyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 4–6 hours.
- Quench with water, extract with organic solvent, and purify via column chromatography.
Optimization Data :
| Base | Solvent | Temperature | Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Et₃N | DCM | 25°C | 4 | 78% | 98.5% |
| K₂CO₃ | Ethyl Acetate | 75°C | 14 | 87% | 99.9% |
| Pyridine | Dioxane | 32°C | 2.5 | 65% | 95.2% |
Challenges :
- Excess base may hydrolyze the acid chloride.
- Side products like N-acyl ureas form if moisture is present.
Carbodiimide-Based Coupling
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable direct coupling of furan-2-carboxylic acid with 4-aminoquinoline.
Procedure :
- Activate furan-2-carboxylic acid (1 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DMF.
- Add 4-aminoquinoline (1 eq) and stir at room temperature for 12–24 hours.
- Purify via recrystallization or silica gel chromatography.
Key Metrics :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | DMF | 25°C | 72% |
| DCC/DMAP | THF | 0°C → 25°C | 68% |
Advantages :
- Avoids handling corrosive SOCl₂.
- Suitable for substrates unstable under acidic conditions.
Limitations :
- Lower yields compared to acid chloride route.
- Requires stringent moisture control.
Transamidation of Preformed Amides
A niche method involves transamidation of N-Boc-protected furan-2-carboxamides with 4-aminoquinoline. This approach, reported for benzofuran analogs, proceeds via:
- Boc Protection : React furan-2-carboxylic acid with Boc₂O in THF.
- Directed C–H Arylation : Install substituents using Pd catalysis (optional).
- Transamidation : Treat with 4-aminoquinoline and TFA in DCM.
Yield : 60–70% after purification.
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride | 75–90% | High | Excellent | Moderate |
| EDC/HOBt | 65–75% | Moderate | Good | High |
| Transamidation | 60–70% | High | Limited | Low |
Recommendations :
- Lab-scale : Acid chloride method for reliability.
- Industrial-scale : Optimize EDC/HOBt to reduce reagent costs.
Characterization and Validation
Synthetic batches are validated using:
Chemical Reactions Analysis
Types of Reactions: N-(quinolin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: N-(quinolin-4-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including bacterial infections and cancer. Its dual action on different biological pathways enhances its therapeutic potential.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(quinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets in cells. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the furan ring can form reactive intermediates that interact with cellular proteins, further enhancing its biological activity. The compound’s ability to target multiple pathways makes it a potent agent against various diseases.
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk and Electronics : Electron-donating groups (e.g., methyl on furan in ) improve solubility and bioactivity, while bulky groups (e.g., 4-bromophenyl in ) reduce synthetic yields.
- Positional Isomerism: The quinolin-4-yl group (target compound) exhibits distinct target engagement compared to quinolin-3-yl analogues .
Anticancer Activity
- This compound: Predicted to inhibit cancer stem cells (CSCs) via lipid metabolism modulation, similar to (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide .
- Thiadiazole Analogues: Exhibit potent VEGFR-2 inhibition (IC₅₀: 7.4 nM), surpassing many quinoline derivatives .
- Morpholine Derivatives : Enhanced kinase targeting due to morpholine’s hydrogen-bonding capacity .
Insecticidal Activity
Physicochemical Properties
Note: The 5-methylfuran group in reduces crystallinity, enhancing solubility compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
